molecular formula C9H12ClNO B1375540 3-Amino-2-(4-chlorophenyl)propan-1-ol CAS No. 21464-46-0

3-Amino-2-(4-chlorophenyl)propan-1-ol

Cat. No. B1375540
CAS RN: 21464-46-0
M. Wt: 185.65 g/mol
InChI Key: HNSXASSJRSGBHZ-UHFFFAOYSA-N
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Description

“3-Amino-2-(4-chlorophenyl)propan-1-ol” is an amino alcohol that consists of a 4-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has a molecular weight of 185.65 .


Synthesis Analysis

The synthesis of a similar compound, “3-(4-Chlorophenyl)propan-1-ol”, involves the use of Lithium Aluminum Hydride (LAH) in dry Tetrahydrofuran (THF). The reaction is allowed to warm to room temperature and stirred overnight .


Molecular Structure Analysis

The IUPAC name for this compound is “3-amino-3-(4-chlorophenyl)-1-propanol” and its InChI code is "1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2" .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 84-87 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Synthesis and Biological Properties : This compound is involved in the synthesis of new derivatives exhibiting pronounced anticonvulsive activities. For instance, Papoyan et al. (2011) synthesized new compounds that demonstrated significant anticonvulsive activity, emphasizing its potential in medicinal chemistry (Papoyan et al., 2011).

  • Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research indicates its role in developing cardioselective beta-adrenoceptor blocking agents. Rzeszotarski et al. (1979) found that certain derivatives of this compound exhibit substantial cardioselectivity, highlighting its significance in cardiovascular pharmacology (Rzeszotarski et al., 1979).

  • Antifungal Activity : Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives, including a compound with 3-Amino-2-(4-chlorophenyl)propan-1-ol, which showed promising antifungal activity against Candida strains. This suggests its potential use in developing antifungal agents (Lima-Neto et al., 2012).

  • Corrosion Inhibition : The compound has been studied for its role in corrosion inhibition. Gao et al. (2007) synthesized tertiary amines, including derivatives of 3-Amino-2-(4-chlorophenyl)propan-1-ol, which exhibited effective inhibition of carbon steel corrosion, indicating its utility in materials science (Gao et al., 2007).

  • Structural and Spectroscopic Studies : Khalid et al. (2018) conducted structural and spectroscopic investigations of Schiff base derivatives, including those derived from 3-Amino-2-(4-chlorophenyl)propan-1-ol. This research contributes to our understanding of molecular structures and interactions (Khalid et al., 2018).

  • Antimicrobial Activity : Okasha et al. (2022) synthesized and evaluated the antimicrobial activity of a compound derived from 3-Amino-2-(4-chlorophenyl)propan-1-ol. Their findings revealed potential applications in combating bacterial and fungal infections (Okasha et al., 2022).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-2-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSXASSJRSGBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(4-chlorophenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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